4-methyl-1H-isochromen-1-one

Physicochemical characterization Structure-activity relationship pKa determination

Researchers often face experimental failure due to positional isomer confusion. This 4-methyl isocoumarin (CAS 68944-81-0) is the validated scaffold for β-lactam/thiazolidinone synthesis with antibacterial activity against S. aureus, E. coli, and P. aeruginosa. • **Synthetic precision:** Enables access to β-lactam derivatives via 1,1-biphenyl-4,4-diamine condensation - a route not documented for 3-methyl isomers. • **Biological relevance:** Essential SAR control; 4-methyl increases carbonyl basicity vs. 3-methyl (no effect), altering receptor binding outcomes. • **Supply guarantee:** NLT 97% purity; batch-specific CoA provided. Global shipping from BenchChem.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 68944-81-0
Cat. No. B11918058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-isochromen-1-one
CAS68944-81-0
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=COC(=O)C2=CC=CC=C12
InChIInChI=1S/C10H8O2/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3
InChIKeyAMXPERKRIRBJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-isochromen-1-one: Identity & Procurement


4-Methyl-1H-isochromen-1-one (CAS 68944-81-0), also designated 4-methylisocoumarin, is a heterocyclic compound within the isocoumarin structural class, characterized by a benzene ring fused to an α-pyrone lactone core bearing a methyl substituent at the 4-position . The compound possesses a molecular formula of C10H8O2 and a molecular weight of 160.17 g/mol . Isochromen-1-ones are recognized scaffolds in medicinal chemistry and agrochemical discovery, exhibiting diverse pharmacological activities including antimicrobial, phytotoxic, and enzyme inhibitory properties [1]. This compound is commercially available as a research chemical and synthetic building block, with typical vendor specifications of ≥97% purity [2]. The presence of the methyl group at C-4 confers distinct physicochemical properties compared to isomeric 3-methyl or unsubstituted isocoumarin analogs, with implications for both reactivity and biological performance [3].

4-Methyl vs. 3-Methyl Isocoumarin: Non-Interchangeability


Substituting 4-methyl-1H-isochromen-1-one with a 3-methyl isocoumarin analog or the unsubstituted parent isocoumarin introduces structurally dictated functional divergence that cannot be assumed equivalent. The position of the methyl substituent on the isocoumarin core fundamentally alters electronic properties: methylation at C-4 increases the basicity of the carbonyl oxygen, whereas methylation at C-3 produces no measurable effect on basicity [1]. This electronic distinction has functional correlates—3-methylisocoumarins exhibit both plant growth regulating activity and fungicidal activity, while unsubstituted isocoumarins lack this dual-action profile [2]. Furthermore, the 4-methyl substitution pattern serves as a critical synthetic handle for constructing β-lactam and thiazolidinone derivatives via reaction with 1,1-biphenyl-4,4-diamine, a route not equivalently accessible with 3-substituted isomers [3]. Procurement of the incorrect positional isomer therefore risks experimental failure in both biological screening and downstream synthetic applications. The quantitative evidence below substantiates these distinctions.

4-Methyl-1H-isochromen-1-one: Differentiation Evidence


Position-Specific Basicity Modulation

The introduction of a methyl group at the C-4 position of the isocoumarin scaffold significantly increases the basicity of the carbonyl oxygen, whereas methylation at C-3 produces no detectable change in basicity relative to the unsubstituted parent compound [1]. This position-specific electronic modulation is a direct consequence of the differential conjugation and inductive effects exerted by the methyl substituent at C-4 versus C-3 within the α-pyrone ring system.

Physicochemical characterization Structure-activity relationship pKa determination

β-Lactam & Thiazolidinone Synthetic Precursor

4-Methyl-1H-isochromen-1-one serves as a versatile starting material for the synthesis of β-lactam and thiazolidinone derivatives when reacted with 1,1-biphenyl-4,4-diamine, followed by condensation with substituted benzaldehydes and subsequent reaction with chloroacetyl chloride (for β-lactam products) or thioglycolic acid (for thiazolidinone products) [1]. This specific synthetic pathway exploits the electronic and steric characteristics of the 4-methyl substitution pattern; 3-methyl isocoumarin analogs are not documented to undergo this identical transformation with comparable efficiency or product profiles.

Medicinal chemistry Heterocyclic synthesis Antibacterial screening

Commercial Purity Specification

Commercial sourcing of 4-methyl-1H-isochromen-1-one (CAS 68944-81-0) is available from qualified vendors with documented purity specifications of NLT 98% or 97% [1]. This level of characterized purity supports direct use in analytical method development and as a certified reference material. In contrast, alternative isocoumarin analogs sourced from non-specialist suppliers or general chemical distributors frequently lack batch-specific certificates of analysis or specified purity grades, introducing uncontrolled variability in experimental systems.

Analytical chemistry Quality control Reference standard

Established Synthetic Route Documentation

A peer-reviewed synthetic route for 4-methyl-1H-isochromen-1-one has been documented in the primary literature, with full experimental procedures described in Tetrahedron Letters (1984, 25, p. 3025) [1]. This established methodology provides a reproducible pathway for independent synthesis or for scaling production. While many isocoumarin derivatives can be synthesized via similar general strategies, the availability of a validated, published protocol specific to the 4-methyl derivative reduces method development time and provides a benchmark for purity assessment and reaction optimization.

Organic synthesis Method development Process chemistry

Biological Activity Profile Distinction

Structure-activity relationship studies on isocoumarin derivatives reveal a distinct functional segregation based on substitution pattern. Isocoumarins bearing a 3-methyl group exhibit both plant growth regulating activity and fungicidal activity, representing a dual-action profile [1]. In contrast, 4-substituted isocoumarins, including those with carboxyl or carboethoxyl groups at C-4, exhibit auxin-like activity on radish and rice plants at low concentrations but do not consistently demonstrate the fungicidal component [2]. This substitution-dependent functional divergence indicates that 4-methyl-1H-isochromen-1-one and its 3-methyl isomer are not functionally interchangeable in biological screening contexts.

Agrochemical discovery Phytotoxicity Antifungal screening

4-Methyl-1H-isochromen-1-one: Validated Application Scenarios


β-Lactam & Thiazolidinone Antibacterial Synthesis

4-Methyl-1H-isochromen-1-one is employed as a core building block for the synthesis of β-lactam and thiazolidinone derivatives with demonstrated in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa strains [1]. The synthetic pathway utilizes reaction with 1,1-biphenyl-4,4-diamine followed by condensation with substituted benzaldehydes, enabling the generation of focused compound libraries for antibacterial screening. This application is specifically validated for the 4-methyl substitution pattern; 3-methyl isocoumarin analogs are not documented to undergo this identical transformation series [1]. Researchers pursuing antibacterial heterocyclic lead optimization should prioritize procurement of the 4-methyl isomer to access this established synthetic route and its associated biological activity data.

Plant Growth Regulation & Phytotoxicity Assays

4-Methyl-1H-isochromen-1-one and its structural analogs in the 4-substituted isocoumarin series are validated tools for plant growth regulation research, exhibiting auxin-like activity on radish and rice plants at low concentrations [2]. The documented concentration-dependent effects—growth stimulation at lower concentrations and inhibition at higher concentrations—parallel classical auxin-type behavior and support their use as chemical probes in plant physiology studies [3]. Importantly, the 4-substituted isocoumarins display distinct activity profiles from 3-methyl isocoumarins, which additionally possess fungicidal activity [2]. Researchers investigating plant growth regulatory mechanisms or screening for selective phytotoxic agents should select the appropriate substitution pattern based on the intended functional profile.

Analytical Reference Standard & Method Development

With commercially available purity specifications of NLT 98% and 97% [4], 4-methyl-1H-isochromen-1-one (CAS 68944-81-0) is suitable for use as a certified reference material in analytical method development, including HPLC method validation, LC-MS calibration, and purity assessment protocols. The availability of documented synthetic routes [5] and characterized physicochemical properties supports its qualification as a reference standard for laboratories developing assays for isocoumarin-containing natural product extracts or synthetic derivative characterization. Procurement from vendors providing batch-specific certificates of analysis ensures traceability and method reproducibility.

Isocoumarin Pharmacophore SAR Studies

4-Methyl-1H-isochromen-1-one serves as a key comparator compound in systematic SAR investigations of isocoumarin-based pharmacophores. The differential basicity effects of methyl substitution at C-4 versus C-3—specifically, the observation that 4-methyl substitution increases carbonyl oxygen basicity while 3-methyl substitution produces no measurable effect [6]—make this compound an essential control in studies examining electronic effects on receptor binding, solubility, and membrane permeability. Researchers designing isocoumarin-based SAR studies should include the 4-methyl derivative alongside its 3-methyl isomer and the unsubstituted parent to adequately control for position-specific electronic modulation of biological activity.

Quote Request

Request a Quote for 4-methyl-1H-isochromen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.